molecular formula C11H21NO3 B581696 N-BOC-3-(Ethoxymethyl)azetidine CAS No. 1373233-11-4

N-BOC-3-(Ethoxymethyl)azetidine

Cat. No. B581696
CAS RN: 1373233-11-4
M. Wt: 215.293
InChI Key: IILNXKTXWWZRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-BOC-3-(Ethoxymethyl)azetidine” is a chemical compound with the IUPAC name tert-butyl 3-(ethoxymethyl)-1-azetidinecarboxylate . It has a molecular weight of 215.29 and its InChI code is 1S/C11H21NO3/c1-5-14-8-9-6-12(7-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 .


Synthesis Analysis

The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H21NO3 . The InChI key is IILNXKTXWWZRLR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 215.29 . Its InChI code is 1S/C11H21NO3/c1-5-14-8-9-6-12(7-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 .

Scientific Research Applications

Photocatalytic Applications

  • (BiO)2CO3-Based Photocatalysts : A review on the fabrication, modification, and application of (BiO)2CO3-based photocatalysts reveals their significance in various fields such as healthcare, photocatalysis, and more. The review details strategies to enhance photocatalytic performance, including doping and formation of heterojunctions, which may be relevant for understanding how similar strategies could apply to compounds like N-BOC-3-(Ethoxymethyl)azetidine in photocatalytic contexts (Ni et al., 2016).

Anticancer and Therapeutic Applications

  • Boron-Containing Compounds : Discusses the development of boron-containing compounds (BCCs) as preventive, diagnostic, and therapeutic tools. The review might provide insights into the design and application of this compound if its structure or function is related to BCCs (Soriano-Ursúa et al., 2014).

Aziridine Alkaloids

  • Aziridine Alkaloids : Explores over 130 biologically active aziridine-containing compounds with confirmed pharmacological activity, including antitumor, antimicrobial, and antibacterial effects. This review underscores the role of aziridine alkaloids as a source of drug prototypes and leads for drug discovery, which may be relevant for understanding the potential biomedical applications of this compound (Ismail et al., 2009).

Neuroprotective Mechanisms

  • Citicoline in Cerebral Ischemia : Discusses the neuroprotective mechanisms of citicoline in cerebral ischemia, including its potential to enhance the reconstruction of phospholipids in the injured brain. While not directly related, the pharmacological principles might offer insights into similar protective mechanisms that could be explored with this compound in neurological contexts (Hatcher & Dempsey, 2002).

Mechanism of Action

The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization by N–C bond cleavage . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .

Safety and Hazards

The safety information and MSDS for “N-BOC-3-(Ethoxymethyl)azetidine” can be found on the product link .

Future Directions

Azetidines have recently received increased attention due to their desirable physiochemical properties and the emergence of highly bioactive azetidine containing compounds . The synthesis, functionalization, and ring opening of azetidines have been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods .

properties

IUPAC Name

tert-butyl 3-(ethoxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-14-8-9-6-12(7-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILNXKTXWWZRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742956
Record name tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373233-11-4
Record name tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.